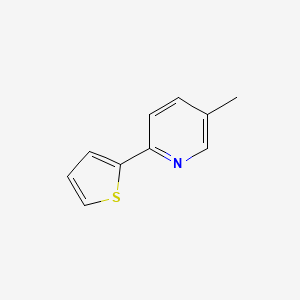

2-(5-Methyl-2-pyridyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56421-68-2 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

5-methyl-2-thiophen-2-ylpyridine |

InChI |

InChI=1S/C10H9NS/c1-8-4-5-9(11-7-8)10-3-2-6-12-10/h2-7H,1H3 |

InChI Key |

FPTAWBOKTZLENX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Methyl 2 Pyridyl Thiophene and Its Structural Analogues

Retrosynthetic Approaches to the 2-(5-Methyl-2-pyridyl)thiophene Core

Retrosynthetic analysis of this compound reveals several viable disconnection points for its construction. The most logical and widely employed disconnection is at the C-C bond between the pyridine (B92270) and thiophene (B33073) rings. This leads to two primary synthons: a 5-methyl-2-lithiated (or boronic acid/ester) thiophene and a 2-halopyridine, or vice versa. This approach forms the basis for various cross-coupling strategies.

Another retrosynthetic strategy involves the construction of one of the heterocyclic rings onto the other. For instance, a substituted pyridine bearing a suitable side chain could undergo cyclization to form the thiophene ring. Conversely, a functionalized thiophene could serve as the foundation for building the pyridine ring. A novel approach describes the skeletal editing of pyridines to thiophenes using elemental sulfur, which involves a formal [4+1] reaction. nih.govresearchgate.net This method converts 2-arylpyridines into 2-aroylthiophene products through a ring-opened aza-triene Zincke ketone intermediate. nih.govresearchgate.net

Direct Carbon-Carbon Cross-Coupling Strategies

The direct formation of the bond between the pyridine and thiophene moieties is a highly efficient and common method for synthesizing this compound and its analogs.

Palladium-Catalyzed Coupling Reactions for Pyridine-Thiophene Linkage

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of bi-heterocyclic compounds. The Suzuki-Miyaura reaction is a prominent example, typically involving the coupling of a thiophene boronic acid or ester with a halopyridine, or a pyridylboronic acid with a halothiophene, in the presence of a palladium catalyst and a base. For instance, the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, catalyzed by Pd(PPh3)4, has been reported to produce 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields. d-nb.info Optimized conditions for Suzuki-Miyaura cross-coupling using palladium(II) acetate (B1210297) and SPhos as a ligand have also been developed for the synthesis of cyclopropylthiophenes, achieving high yields. nih.gov

The Heck reaction, another powerful palladium-catalyzed method, can also be employed. This reaction couples an unsaturated halide with an alkene. While less direct for this specific target, it can be adapted to create precursors that are then converted to the desired product. Research has shown that thiophene-based imino-pyridyl palladium(II) complexes are effective catalyst precursors for Heck coupling reactions. fayoum.edu.eglu.se

Other Transition Metal-Mediated Coupling Protocols

While palladium catalysis is prevalent, other transition metals can also mediate the coupling of pyridine and thiophene rings. Nickel-catalyzed cross-coupling reactions, for example, offer a more cost-effective alternative to palladium and can be effective for coupling aryl halides with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling). The Negishi cross-coupling strategy has been successfully used in the synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridines. orgsyn.org

Cyclization and Heterocycle Formation Pathways for the Conjugated System

Building one of the heterocyclic rings onto the other provides an alternative synthetic route.

One such strategy involves the cyclization of functionalized alkynes. For example, various thiophene derivatives can be synthesized through the cyclization of S-containing alkyne derivatives, sometimes promoted or catalyzed by copper. nih.gov Another approach utilizes pyridinium (B92312) 1,4-zwitterions, which can react with activated alkynes to afford polysubstituted thiophenes through a (3+2) cycloaddition process. mdpi.com

The construction of the pyridine ring onto a pre-existing thiophene core is also a viable method. The Gould-Jacobs reaction, for instance, can be used to construct the pyridine ring, as seen in the formation of thienopyridine systems. researchgate.net This can involve the intramolecular cyclization of an enamino diester. researchgate.net

Synthesis of Key Precursors to this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

Preparation of 5-Methylthiophene-2-carboxaldehyde and Related Thiophene Derivatives

5-Methylthiophene-2-carboxaldehyde is a crucial precursor for many synthetic routes leading to this compound. ymdb.canih.govnist.gov One common method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation of 2-methylthiophene (B1210033) using a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). An alternative method involves the acylation of a thiophene compound with N-methylformanilide. google.com

Synthesis of Pyridyl Amine and Substituted Pyridine Derivatives

The synthesis of pyridyl amines and other substituted pyridines is fundamental for creating the necessary precursors for coupling reactions that form biaryl compounds like this compound. A variety of methods exist, ranging from classical name reactions to modern catalytic approaches.

One of the most established methods for producing 2-aminopyridines is the Chichibabin reaction , first reported in 1914. ntu.edu.sg This reaction typically involves treating pyridine or its derivatives with sodium amide (NaNH₂) to install a primary amino group at the C2 position. ntu.edu.sgresearchgate.netwikipedia.org For instance, 2-amino-5-methylpyridine (B29535) can be prepared by reacting 3-methylpyridine (B133936) with sodamide in an inert solvent like xylene. google.com The reaction proceeds by nucleophilic attack of the amide anion on the pyridine ring, followed by the elimination of a hydride ion. wikipedia.org While effective, the classic Chichibabin reaction can lack generality due to the high reactivity of sodium amide. nih.gov Modern variations have been developed to improve the scope and safety of this transformation. For example, a composite of sodium hydride (NaH) and lithium iodide (LiI) can be used to facilitate the C2-amination of pyridines with primary alkylamines, a process that is challenging with traditional metal amides. ntu.edu.sg

Another strategy for aminating pyridines involves the formation and subsequent reaction of heterocyclic phosphonium (B103445) salts. nih.gov In this process, a pyridine is first converted into a phosphonium salt, which then reacts with sodium azide (B81097) to yield an iminophosphorane. This intermediate is a versatile precursor to various nitrogen-containing functional groups, including amines. This method offers high regioselectivity, often targeting the 4-position of the pyridine ring, or the 2-position if the 4-position is blocked. nih.gov

The synthesis of 2-amino-5-methylpyridine, a key precursor, has been described through several routes. One patented process involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt intermediate. google.comnih.gov This intermediate is then reacted with hydrogen bromide at high temperatures (150°C to 300°C) to yield the desired 2-amino-5-methylpyridine. google.comnih.gov Another approach involves the dealkylation of 2-butylamino-5-methylpyridine hydrobromide with hydrobromic acid at elevated temperatures (165°C), resulting in a high yield of 2-amino-5-methylpyridine. prepchem.com

Beyond amination, general methods for synthesizing substituted pyridines are crucial. These methods often involve condensation or cycloaddition reactions. nih.govnih.gov The Hantzsch pyridine synthesis is a classic example, involving the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. conicet.gov.arresearchgate.net Organocatalyzed, formal [3+3] cycloaddition reactions between enamines and unsaturated aldehydes or ketones provide a practical route to tri- or tetrasubstituted pyridines. acs.org For example, this method was used to synthesize 2-isopropyl-4-methylpyridin-3-amine (B2359670) on a large scale. acs.org Other modern approaches utilize transition-metal-catalyzed cyclizations and cross-coupling reactions to create functionalized pyridine derivatives. nih.govorganic-chemistry.org

Table 1: Selected Methods for the Synthesis of Pyridyl Amines

| Method | Reagents | Substrate Example | Product Example | Key Features | Citations |

|---|---|---|---|---|---|

| Chichibabin Reaction | Sodium amide (NaNH₂) | 3-Methylpyridine | 2-Amino-5-methylpyridine | Direct C-H amination at C2 position. | ntu.edu.sgresearchgate.netgoogle.com |

| Modified Chichibabin | Primary amine, NaH, LiI | Pyridine | N-Alkyl-2-aminopyridine | Allows use of primary alkylamines as nucleophiles. | ntu.edu.sg |

Functional Group Interconversions and Derivatization Strategies Post-Coupling

Once the 2-(pyridyl)thiophene core has been assembled via a coupling reaction, subsequent modifications can be performed to generate a library of analogues. These transformations, known as functional group interconversions (FGIs), are crucial for exploring structure-activity relationships. solubilityofthings.com FGIs can target either the pyridine or the thiophene ring, or the substituents already present on the scaffold.

Reactions on the pyridine nitrogen are a common derivatization strategy. The lone pair of electrons on the nitrogen atom is not part of the aromatic system and readily reacts with electrophiles. wikipedia.org This allows for N-alkylation with alkyl halides or N-oxidation using peracids to form pyridine N-oxides. These modifications alter the electronic properties of the pyridine ring, influencing its reactivity in further substitutions. wikipedia.org

The carbon atoms of the coupled ring system can also be functionalized. For instance, a ketone group on a thiophene ring, such as in a 2-aroylthiophene, can undergo a Wittig reaction to form a terminal alkene or be treated with Lawesson's reagent to produce the corresponding thione. researchgate.net Such 2-acylthiophenes can themselves be synthesized through a skeletal editing approach where a 2-arylpyridine is converted into a ring-opened Zincke ketone intermediate, which then reacts with elemental sulfur to form the 2-aroylthiophene. researchgate.netnih.gov

Further derivatization can be achieved through cross-coupling reactions that introduce new carbon-carbon or carbon-heteroatom bonds. If the starting pyridine or thiophene precursor contains a halogen, this can serve as a handle for post-coupling modifications. For example, nicotinonitrile derivatives can be converted to 2-chloropyridines, which then react with various nucleophiles. acs.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto the pyridyl-thiophene scaffold, provided a suitable halide or boronic acid/ester is present. organic-chemistry.orgorganic-chemistry.org

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized substrates. For example, rhodium(III)-catalyzed C-H activation has been used for the selective C6-arylation of 2-pyridones with thiophenes, demonstrating that specific positions on the pyridine ring can be targeted for derivatization even after the initial coupling. researchgate.net

Table 2: Examples of Post-Coupling Derivatization Reactions

| Reaction Type | Reagents/Catalyst | Functional Group Targeted | Resulting Functional Group | Purpose/Application | Citations |

|---|---|---|---|---|---|

| N-Oxidation | Peracid (e.g., RCO₃H) | Pyridine Nitrogen | N-Oxide | Modifies electronic properties of the pyridine ring. | wikipedia.org |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Pyridine Nitrogen | N-Alkyl Pyridinium Salt | Increases reactivity of the pyridine ring. | wikipedia.org |

| Thionation | Lawesson's Reagent | Ketone (C=O) | Thione (C=S) | Creates sulfur-containing analogues. | researchgate.net |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Ketone (C=O) | Alkene (C=CHR) | Carbon chain extension. | researchgate.net |

| Suzuki Coupling | Pd Catalyst, Base, Arylboronic acid | Aryl Halide (Ar-X) | Biaryl (Ar-Ar') | Introduction of new aryl or heteroaryl groups. | organic-chemistry.orgorganic-chemistry.org |

| C-H Arylation | Rh(III) Catalyst | Pyridone C-H bond | C-Aryl bond | Direct functionalization without pre-activation. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Methyl 2 Pyridyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shift Analysis and Spin-Spin Coupling

A detailed ¹H NMR analysis would provide information on the chemical environment of each proton, revealing their electronic surroundings and connectivity to neighboring protons through spin-spin coupling. However, specific chemical shifts (δ) and coupling constants (J) for the protons on the pyridine (B92270) and thiophene (B33073) rings of 2-(5-Methyl-2-pyridyl)thiophene are not documented in the available resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Framework Elucidation

Similarly, ¹³C NMR spectroscopy is essential for mapping the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift indicates its bonding environment. The specific ¹³C NMR spectral data for this compound, which would be presented in a data table, could not be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. COSY experiments would establish proton-proton couplings, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. Without access to these spectra, a definitive analysis of connectivity and spatial relationships within this compound cannot be performed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations

An IR and Raman analysis would identify the characteristic stretching and bending vibrations of the C-H, C=C, C=N, and C-S bonds within the pyridine and thiophene rings, as well as the vibrations of the methyl group. While general frequency ranges for these groups are known, the precise wavenumbers for this compound are not available, preventing the creation of a specific data table.

Analysis of Molecular Vibrational Modes and Conformational Insights

A deeper analysis of the IR and Raman spectra would offer insights into the molecule's vibrational modes and potential conformational isomers. However, without the experimental spectra, a discussion of these specific molecular motions and the conformational preferences of this compound remains speculative.

Computational Chemistry Investigations of 2 5 Methyl 2 Pyridyl Thiophene Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular characteristics of thiophene-based systems. By applying DFT methods, researchers can gain insights into the geometric, electronic, and spectroscopic properties of compounds like 2-(5-Methyl-2-pyridyl)thiophene.

Theoretical calculations, particularly geometry optimization, are fundamental in determining the most stable three-dimensional arrangement of a molecule. For thiophene (B33073) derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles. rsc.org The conformational landscape of related bithiophene systems reveals that the planarity and rigidity of the structure are key features. researchgate.net The inclusion of dispersion corrections in DFT calculations, such as B3LYP-D3, has a significant impact on accurately predicting the ground state structures and stabilities of helical oligomers containing pyridine (B92270) and thiophene units. rsc.org The potential energy surface can be scanned by varying selected torsion angles to identify different conformers and determine their relative stabilities. nih.gov

| Parameter | Description |

| Geometry Optimization | A computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. |

| Conformational Energy Landscape | A mapping of the energy of a molecule as a function of its conformational degrees of freedom. |

| Dispersion Correction | An addition to DFT functionals to account for long-range electron correlation, which is crucial for describing non-covalent interactions. |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and electronic transitions. nih.gov

For thiophene-based systems, the HOMO is often localized on the π-conjugated bridge and donor moieties, while the LUMO is localized on the π-bridge and acceptor moieties. researchgate.net In thiophene oligomers, both HOMO and LUMO can be delocalized over the entire molecule. researchgate.net The HOMO-LUMO gap tends to decrease with increasing conjugation length in such systems. researchgate.net This analysis helps in calculating the band gap and understanding the potential of these materials in optoelectronic applications. researchgate.net

| Orbital | Description | Typical Localization in Thiophene Systems |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | π-conjugated bridge and donor groups. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | π-conjugated bridge and acceptor groups. researchgate.net |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method within DFT is employed to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical predictions often show good agreement with experimental spectra.

IR Spectroscopy: Vibrational frequencies calculated using DFT methods, often with scaling factors, can be correlated with experimental FT-IR and Raman spectra to assign vibrational modes. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate vertical excitation energies, oscillator strengths, and absorption spectra. rsc.org The calculated UV-Vis spectra can be compared with experimental measurements to understand the electronic transitions within the molecule. researchgate.net

The correlation between theoretical and experimental data is crucial for confirming the molecular structure and understanding its spectroscopic signatures. researchgate.net

DFT provides a framework for calculating various reactivity descriptors that help in predicting the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals.

Global reactivity descriptors include:

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These indices are valuable for understanding the regioselectivity of chemical reactions.

Thiophene-containing compounds are of significant interest for their non-linear optical (NLO) properties. DFT calculations are instrumental in predicting the first hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.net

The design of molecules with large NLO responses often involves creating a donor-π-acceptor (D-π-A) framework. In the context of this compound, the pyridine and thiophene rings can act as components of this conjugated system. The incorporation of thiophene rings in place of phenyl rings has been shown to enhance NLO properties. dtic.mil Theoretical studies explore how modifications to the donor, acceptor, and π-bridge affect the NLO response. researchgate.net

| Parameter | Description | Relevance to NLO |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. | A large β value is desirable for materials used in applications like frequency doubling. |

| Donor-π-Acceptor (D-π-A) System | A molecular design that facilitates intramolecular charge transfer (ICT). | ICT is a key mechanism for achieving high NLO activity. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not extensively reported in the provided context, MD simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with their environment over time. For systems involving thiophene derivatives, MD simulations could be employed to:

Investigate the conformational dynamics and flexibility of the molecule in different solvents.

Study the interactions of the molecule with metal ions in coordination complexes.

Simulate the behavior of these molecules in condensed phases, such as in polymer matrices for materials applications.

MD simulations provide a temporal dimension to the static picture obtained from DFT calculations, offering insights into processes that occur over time scales from picoseconds to microseconds.

Quantum Chemical Topology and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Computational studies employing quantum chemical topology and detailed analyses of intermolecular interactions are pivotal in understanding the supramolecular architecture and stability of crystalline solids. While specific research focusing exclusively on the Hirshfeld surface analysis of this compound is not extensively documented in the reviewed literature, the application of these methods to closely related pyridine and thiophene derivatives provides a robust framework for predicting and understanding its behavior in the solid state.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by a region where the electron density of the pro-molecule (the sum of the spherical atomic electron densities of the molecule) is greater than that of all other molecules in the crystal.

Key insights from Hirshfeld surface analysis are often presented through 2D fingerprint plots and surfaces mapped with properties like dnorm (normalized contact distance). The dnorm surface highlights regions of significant intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii (suggesting strong interactions like hydrogen bonds), white areas representing contacts around the van der Waals separation, and blue areas indicating longer contacts.

For a molecule like this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing. Analysis of analogous structures, such as isomers containing pyridine and thiophene moieties, reveals the prevalence of specific contacts. ias.ac.in For instance, in a study of (Z)-2-(pyridin-2-yl)-3-(thiophen-2-yl)acrylonitrile and its 3-pyridyl isomer, Hirshfeld surface analysis was instrumental in delineating the differences in their crystal packing, which were governed by a variety of weak non-covalent interactions. ias.ac.in

The following table illustrates the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis for a related pyridine-thiophene compound. While these values are not specific to this compound, they provide a reasonable expectation of the types and magnitudes of interactions that would be observed.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyridine-Thiophene System.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| C···H/H···C | 15 - 20 |

| N···H/H···N | 10 - 15 |

| S···H/H···S | 5 - 10 |

| C···C | 3 - 7 |

Note: The data in this table is representative and based on analyses of structurally similar compounds. ias.ac.in

Beyond Hirshfeld surface analysis, other quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), offer deeper insights into the nature of chemical bonds and non-covalent interactions. amercrystalassn.orgmuni.cz QTAIM analyzes the topology of the electron density to define atoms as spatial regions and to characterize the interactions between them through the properties of bond critical points (BCPs). The presence of a BCP and a bond path between two atoms is a necessary condition for a chemical bond or a significant interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (e.g., hydrogen bonds, van der Waals) interactions.

Furthermore, Non-Covalent Interaction (NCI) plot analysis is another valuable tool that visualizes weak interactions in real space. nih.gov NCI plots are based on the electron density and its reduced density gradient, revealing large, low-density surfaces that correspond to van der Waals interactions, hydrogen bonds, and steric clashes.

Coordination Chemistry and Metal Complexation of 2 5 Methyl 2 Pyridyl Thiophene Ligands

Design Principles for 2-(5-Methyl-2-pyridyl)thiophene as a Ligand

The design of this compound as a ligand is centered around the strategic placement of its nitrogen and sulfur donor atoms. This arrangement allows it to act as a chelating agent, binding to a metal center through multiple atoms simultaneously, which enhances the stability of the resulting complex. The methyl group on the thiophene (B33073) ring can also influence the ligand's electronic properties and steric hindrance, which in turn affects the geometry and reactivity of the metal complex.

The versatility of this compound and its derivatives allows for their use in the construction of various coordination compounds. For instance, it can be a building block in the synthesis of more complex ligands, such as those used to create multidentate systems for specific catalytic applications. psu.edu

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized using a range of spectroscopic and analytical techniques, including X-ray crystallography, to determine their structure and bonding.

This compound and its derivatives can exhibit several coordination modes, largely dependent on the nature of the metal ion, the other ligands present, and the reaction conditions. These modes include:

N,S-bidentate: The ligand coordinates to the metal center through both the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene ring, forming a stable five-membered chelate ring. This is a common coordination mode for this type of ligand.

N,N-bidentate: In some cases, particularly with modified versions of the ligand, coordination may occur through two nitrogen atoms. For example, a derivative incorporating an additional nitrogen-containing group could favor this mode.

Tridentate: By introducing another donor atom into the ligand backbone, tridentate coordination can be achieved. For instance, a ligand like bis(5-methyl-2-thiophenemethyl)(2-pyridylmethyl)amine can act as a tridentate N2S ligand. psu.edu

Hemilabile: The thiophene part of the ligand can sometimes exhibit hemilability. This means that the sulfur-metal bond is relatively weak and can be reversibly broken, opening up a coordination site on the metal for catalysis. This behavior is particularly interesting for designing catalysts where the labile group can be displaced by a substrate. psu.edunih.gov

The specific coordination behavior is often influenced by the counter-anions present in the reaction. For example, in the case of nickel(II) complexes with a related tridentate ligand, the ligand binds in a bidentate N2 fashion with nitrate (B79036) anions, but as a tridentate N2S ligand with chloride and perchlorate (B79767) anions. psu.edu

Palladium(II) complexes of ligands containing pyridyl and thiophene moieties have been synthesized and characterized. For instance, the reaction of K2[PdCl4] with 5-methyl-5-(2-pyridyl)-2,4-imidazolidenedione, a related ligand, results in the formation of a Pd(II) complex with a 2:1 ligand-to-metal ratio. researchgate.net The synthesis of palladium(II) complexes with thiophene-derived Schiff base ligands has also been reported, leading to complexes with a distorted square planar geometry. acs.org These complexes are often investigated for their potential applications in catalysis, such as in Heck cross-coupling reactions. nih.gov

| Complex | Ligand | Metal Salt | Key Findings |

| Pd(N,N-L)2 | 5-methyl-5-(2-pyridyl)-2,4-imidazolidenedione | K2[PdCl4] | Forms a 2:1 ligand-metal ratio complex. researchgate.net |

| [LTHPdCl2] | (E)-N1,N1-dimethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | PdCl2 | Exhibits a distorted square planar geometry. acs.org |

Copper(II) and Zinc(II) complexes with ligands containing pyridyl and thiophene functionalities have been synthesized and studied. For example, copper(II) complexes with multidentate ligands incorporating pyridyl and imidazolyl or phenol (B47542) groups have been reported and characterized by techniques including X-ray single-crystal diffraction. rsc.org Similarly, zinc(II) complexes with thiophene-derived Schiff base ligands have been synthesized and shown to adopt a distorted tetrahedral geometry. acs.org These types of complexes are often investigated for their biological activity and catalytic potential. ejbps.comresearchgate.net

| Complex | Ligand | Metal Salt | Geometry |

| Cu2(L2)22 | 2-((((1-methyl-1H-imidazol-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol | Cu(ClO4)2·6H2O | Not specified in abstract rsc.org |

| [LTHZnCl2] | (E)-N1,N1-dimethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | ZnCl2 | Distorted tetrahedral acs.org |

Cobalt(II) and Nickel(II) readily form complexes with pyridyl-thiophene based ligands. For instance, Co(II) and Ni(II) complexes with a thiophene derivative of a pyridine-based ligand have been synthesized and characterized. ejbps.com In another example, a series of nickel(II) complexes with the ligand bis(5-methyl-2-thiophenemethyl)(2-pyridylmethyl)amine were synthesized, and their crystal structures revealed distorted octahedral geometries. psu.edu The coordination mode of the ligand in these nickel complexes was found to be dependent on the anion present. psu.edu

| Complex | Ligand | Metal Salt | Geometry | Coordination Mode |

| [Ni((Me-Tp)2PMA)(NO3)2] | bis(5-methyl-2-thiophenemethyl)(2-pyridylmethyl)amine | Ni(NO3)2·6H2O | Distorted octahedral | Bidentate N2 psu.edu |

| [Ni((Me-Tp)2PMA)Cl2] | bis(5-methyl-2-thiophenemethyl)(2-pyridylmethyl)amine | NiCl2 | Distorted octahedral | Tridentate N2S psu.edu |

| Co(II) and Ni(II) complexes | 2-((E)-2-((5-bromothiophen-2-yl)methylene)hydrazinyl)-4-methyl-6-phenylpyridine-3-carbonitrile | CoCl2, NiCl2 | Not specified in abstract ejbps.com | Not specified in abstract ejbps.com |

Ruthenium(II) and Osmium(II) complexes containing pyridyl-based ligands are of significant interest due to their potential applications in areas such as catalysis and photophysics. While specific examples focusing solely on this compound are less common in the provided search results, the synthesis of Ru(II) and Os(II) complexes with related bidentate 2-pyridylquinoline ligands has been described. mdpi.com These syntheses often involve the reaction of precursors like Ru(bpy)2Cl2 or Os(bpy)2Cl2 with the desired ligand. mdpi.com The resulting tris-chelate complexes are characterized by various spectroscopic methods. mdpi.com The synthesis of osmium(II) half-sandwich complexes with hemilabile arene ligands has also been reported, highlighting the diverse coordination chemistry of this metal. nih.gov

Structural Elucidation of Metal Complexes

The coordination of this compound to a metal center can result in a variety of coordination geometries, which are fundamental to understanding the complex's reactivity.

For example, palladium(II) complexes with di(2-pyridyl) ketone ligands have been shown to adopt a distorted square-planar geometry. nih.gov In these complexes, the two nitrogen atoms of the pyridyl groups and two other ligands (e.g., halides) coordinate to the palladium center. nih.gov Similarly, platinum(II) complexes containing 2-pyridinetellurolate ligands also exhibit a distorted square-planar configuration at the platinum(II) center. nih.gov

Octahedral geometries are also common, particularly for tellurium(IV) complexes. For instance, organotellurium(IV) complexes synthesized from thiophene-based Schiff base ligands have been characterized as having a distorted octahedral geometry. tandfonline.com This geometry is also observed in rhenium(V) complexes containing 2-pyridyltellurium(II) derivatives, where the tellurium atom coordinates to an oxido ligand of the rhenium center. mdpi.com

The specific coordination geometry adopted by a metal complex of this compound would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Table 1: Representative Coordination Geometries of Metal Complexes with Related Ligands

| Metal Center | Ligand Type | Coordination Geometry |

| Palladium(II) | Di(2-pyridyl) ketone | Distorted Square-Planar nih.gov |

| Platinum(II) | 2-Pyridinetellurolate | Distorted Square-Planar nih.gov |

| Tellurium(IV) | Thiophene-based Schiff base | Distorted Octahedral tandfonline.com |

| Rhenium(V) | 2-Pyridyltellurium(II) derivative | Distorted Octahedral mdpi.com |

Spectroscopic techniques are invaluable for characterizing metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: Coordination of the this compound ligand to a metal center through the pyridine nitrogen atom is expected to cause shifts in the vibrational frequencies of the pyridine ring. For instance, the C=N stretching vibration would likely shift to a higher frequency upon coordination. This phenomenon is a well-established indicator of ligand coordination to a metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are sensitive to the electronic environment of the nuclei. Upon complexation, the chemical shifts of the protons and carbons of the this compound ligand, particularly those on the pyridine ring and the methyl group, would be expected to change. These shifts provide evidence of coordination and can offer insights into the electronic effects of the metal center on the ligand. najah.eduox.ac.uk

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes can reveal important information about metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. Coordination of the ligand to a metal center typically results in the appearance of new absorption bands in the visible region or shifts in the existing ligand-based π-π* transitions. researchgate.netnih.govresearchgate.net For example, in ruthenium complexes with thiophene-appended bipyridine ligands, MLCT bands are observed, and their positions are influenced by the electronic properties of the ligands. researchgate.net

Catalytic Applications of this compound Metal Complexes

The unique electronic and steric properties of metal complexes containing the this compound ligand suggest their potential as catalysts in various organic transformations.

Palladium complexes are renowned for their catalytic activity in cross-coupling reactions, such as the Heck coupling. Palladium(II) complexes bearing pyridine-containing ligands have been successfully employed as precatalysts in these reactions. nih.gov The coordination of the pyridyl moiety can influence the stability and reactivity of the catalytic species. It is plausible that palladium complexes of this compound could exhibit catalytic activity in Heck coupling reactions, where the ligand could play a role in stabilizing the active palladium species and influencing the reaction's efficiency and selectivity. The electronic properties of the thiophene ring could further modulate the catalytic performance.

Table 2: Heck Coupling Reaction Catalyzed by a Related Palladium(II)-Pyridine Complex

| Catalyst | Substrates | Product Yield | Reference |

| [Pd(4-X-py)₂Y₂] | Iodobenzene, Styrene | High yields | nih.gov |

Nickel complexes are widely used as catalysts for the oligomerization and polymerization of olefins. The ligand environment around the nickel center is crucial in determining the catalytic activity and the properties of the resulting polymers. Nickel(II) complexes containing pyridine carboxylic acid ligands have been investigated for the oligomerization of olefins. nih.gov Although the catalytic activities were moderate in some cases, these systems demonstrate the potential of pyridine-based ligands in this area. nih.gov

Therefore, nickel complexes of this compound could potentially serve as catalysts for olefin oligomerization or polymerization. The steric and electronic properties of the ligand could influence the rate of reaction and the chain length of the products. Similarly, catalysts with thiophene-fused cyclopentadienyl (B1206354) ligands have been used in polymerization processes, indicating the relevance of the thiophene moiety in this type of catalysis. acs.org

Research on Catalytic Reduction Studies of this compound and its Metal Complexes Remains Undisclosed

Extensive research into the catalytic applications of the bidentate N,S-ligand, this compound, has revealed a significant gap in the scientific literature regarding its specific use in catalytic reduction studies. Despite the well-established role of related pyridyl-thiophene structures in coordination chemistry, detailed investigations into the reductive catalytic capabilities of metal complexes formed with this particular ligand are not publicly available in the reviewed scientific databases.

The coordination chemistry of ligands bearing both nitrogen and sulfur donor atoms is a field of significant interest due to the diverse reactivity and electronic properties these ligands can impart to metal centers. Such complexes are often explored for their potential in various catalytic transformations, including oxidation, cross-coupling reactions, and reduction processes. The electronic asymmetry and the distinct coordination preferences of the pyridine and thiophene moieties can lead to unique catalytic activities.

Therefore, a detailed section on the "Catalytic Reduction Studies" of this compound cannot be provided at this time due to the lack of published research in this specific area. Further experimental research would be required to elucidate the potential of this compound and its metal complexes in the field of catalytic reduction.

Reactivity and Chemical Transformations of 2 5 Methyl 2 Pyridyl Thiophene

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Thiophene (B33073) Rings

The thiophene ring in 2-(5-methyl-2-pyridyl)thiophene is the primary site for electrophilic aromatic substitution. Thiophene itself is more reactive than benzene (B151609) towards electrophiles, and substitution preferentially occurs at the 2-position. pearson.com However, since the 2-position of the thiophene ring is already substituted in the title compound, electrophilic attack is directed to the other available positions on the thiophene ring, primarily the 5-position.

Conversely, the pyridine ring is significantly deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This deactivation is further enhanced in acidic conditions where the nitrogen becomes protonated, forming a pyridinium (B92312) ion which strongly withdraws electron density from the ring. uoanbar.edu.iq Therefore, electrophilic substitution on the pyridine ring of this compound requires harsh reaction conditions.

Nucleophilic Attack and Addition Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. uoanbar.edu.iq Nucleophilic substitution on pyridine generally occurs at the 2- and 4-positions. uoanbar.edu.iq In this compound, the 2-position of the pyridine ring is blocked by the thiophene substituent. Therefore, nucleophilic attack would be expected to occur at the 6-position of the pyridine ring.

The reactivity of pyridine towards nucleophiles is so significant that even a strong base like the hydride ion can be displaced. uoanbar.edu.iq This highlights the potential for various nucleophilic substitution reactions on the pyridine moiety of this compound.

Redox Behavior and Electron Transfer Processes

The redox behavior of this compound is influenced by both the pyridine and thiophene rings. The thiophene ring can be oxidized at the sulfur atom to form a thiophene S-oxide or at the double bonds. wikipedia.org The pyridine ring, on the other hand, can be reduced to piperidine (B6355638) using hydrogen gas with a catalyst or sodium in ethanol. uoanbar.edu.iq

Electron transfer processes are fundamental to the reactivity of this compound. Single electron transfer (SET) and halogen atom transfer (XAT) are established methods for generating aryl radicals, which are key intermediates in many synthetic transformations. acs.org The relative ease of reduction or oxidation of the aryl halides of this compound would dictate the preferred pathway for radical generation. acs.org

Post-Synthetic Modifications and Derivatization of the Core Structure

The distinct reactivity of the pyridine and thiophene rings allows for a variety of post-synthetic modifications and derivatizations. Post-synthetic modification (PSM) is a powerful technique for introducing new functional groups into a molecule after its initial synthesis. rsc.orgrsc.org

For instance, the methyl group on the pyridine ring can be a site for further functionalization. The Suzuki-Miyaura coupling reaction is an efficient method for creating carbon-carbon bonds, and could be used to introduce various aryl or vinyl groups by first converting the methyl group to a suitable derivative. acs.org Additionally, the hydrogen atoms on both rings can be substituted through various reactions. For example, the thiophene ring can undergo Vilsmeier-Haack reaction to introduce a formyl group. chemtube3d.com

| Reaction Type | Reagent/Conditions | Product | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted derivative | acs.org |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl-substituted thiophene | chemtube3d.com |

| Halogenation | NBS or other halogenating agents | Halogenated derivative | nih.gov |

Ring-Opening and Rearrangement Reactions

While less common than substitution reactions, ring-opening and rearrangement reactions of pyridyl-thiophene systems can occur under specific conditions. For example, pyridines can be converted to thiophenes through a skeletal editing process involving a ring-opened aza-triene Zincke ketone intermediate, followed by treatment with elemental sulfur. researchgate.netnih.gov This transformation highlights the potential for rearranging the core structure of this compound.

Future Research Directions and Emerging Paradigms for 2 5 Methyl 2 Pyridyl Thiophene

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of bi-aromatic compounds like 2-(5-Methyl-2-pyridyl)thiophene has traditionally relied on classical cross-coupling methodologies. While effective, many established procedures present challenges related to efficiency, cost, and environmental impact. Future research is increasingly directed towards overcoming these limitations by developing more sustainable and efficient synthetic pathways.

An important goal is the move away from multi-step procedures that may use harsh reagents or produce significant byproducts. google.com Modern synthetic chemistry offers several promising avenues. High-yield methods like the Negishi cross-coupling, which utilizes organozinc reagents with palladium catalysts, have proven effective for creating C-C bonds in similar bipyridine systems and represent a viable strategy. orgsyn.org Similarly, Sonogashira coupling reactions, which join terminal alkynes with aryl halides, are well-established for constructing conjugated systems incorporating thiophene (B33073) rings and could be adapted for this purpose. mdpi.com

A key paradigm shift is the focus on "green chemistry." This includes the development of transition-metal-free reaction conditions to reduce cost and potential heavy metal contamination. acs.org Another emerging area is the use of robust, reusable catalysts. For instance, recent advancements have demonstrated the sustainable synthesis of substituted pyridines using surface-modified vials that act as stable and reusable catalytic systems, a concept that could be extended to the synthesis of pyridyl-thiophenes. acs.org The development of such protocols would enhance the economic and environmental viability of producing this compound on a larger scale.

Table 1: Comparison of Synthetic Methodologies for Pyridyl-Thiophene Compounds

| Methodology | Catalyst/Reagents | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Cross-Coupling | Palladium or Nickel catalysts, Organometallic reagents | High reliability, Broad substrate scope | Improving yields, Reducing catalyst loading |

| Negishi Coupling | Palladium catalyst, Organozinc reagents | Efficient, High-yield for similar structures orgsyn.org | Adaptation to pyridyl-thiophene synthesis |

| Sonogashira Coupling | Palladium/Copper catalysts, Terminal alkynes | Effective for conjugated thiophene systems mdpi.com | Streamlining multi-step processes |

| Sustainable Catalysis | Reusable solid-phase catalysts (e.g., PET@UiO-66) acs.org | Catalyst reusability, Reduced waste, Simplicity | Application to bi-heterocyclic compounds |

| Transition-Metal-Free Synthesis | Alternative activation methods (e.g., photochemical, electrochemical) | Avoids heavy metal use, Potentially lower cost | Discovery of viable metal-free pathways acs.org |

Exploration of Novel Catalytic Systems and Reaction Discoveries

The structure of this compound, which combines an electron-deficient pyridine (B92270) ring with an electron-rich thiophene ring, makes it an intriguing candidate for applications in catalysis, primarily as a ligand for transition metals. The nitrogen atom of the pyridine and the sulfur atom of the thiophene can act as coordination sites, similar to the well-studied bipyridine ligands that are ubiquitous in coordination chemistry and catalysis. orgsyn.org

Future research will likely focus on designing and synthesizing novel metal complexes with this compound as a key ligand. The electronic and steric properties of this ligand—influenced by the methyl group and the specific geometry of the two rings—could lead to unique catalytic activities. These new catalytic systems could be explored for a variety of organic transformations, such as:

Cross-Coupling Reactions: Developing more efficient catalysts for Suzuki, Heck, or Buchwald-Hartwig couplings.

C-H Activation: Designing catalysts that can selectively functionalize otherwise inert carbon-hydrogen bonds, a major goal in modern chemistry.

Asymmetric Catalysis: By introducing chiral elements to the ligand or its coordination sphere, it may be possible to develop catalysts for enantioselective reactions. acs.org

Beyond its role as a ligand, direct functionalization of the this compound scaffold could lead to the discovery of new reactions and molecular structures with valuable properties.

Integration into Advanced Materials Science Applications (e.g., Photochromic Systems)

Perhaps the most promising future for this compound lies in advanced materials science. The combination of thiophene and pyridine moieties is a feature of many functional organic materials known for their unique optical and electronic properties. mdpi.com

A particularly compelling application is in the field of photochromism, where molecules can undergo reversible transformations between two forms with different absorption spectra upon exposure to light. Research has shown that diarylethene derivatives incorporating a 2-methyl-5-(2-pyridyl)-3-thienyl unit exhibit excellent photochromic behavior. researchgate.net Upon irradiation with UV light, these compounds can switch from a colorless to a colored state, a process that is reversible with visible light. This property is critical for applications such as optical data storage, molecular switches, and "smart" windows.

The introduction of a pyridyl group into a photochromic diarylethene system has been shown to enable photo-induced cyclization reactions, leading to good photochromism in both solution and crystalline phases. researchgate.net The electronic properties of the thiophene ring are also crucial, with electron-rich units known to enhance the colorability of photochromic molecules. nih.gov

Table 2: Photochromic Properties of a Diarylethene with a Pyridyl-Thiophene Unit

| Property | Observation | Significance |

|---|---|---|

| Color Change | Colorless to blue upon UV irradiation in acetonitrile (B52724) researchgate.net | Visual indicator of state change |

| Absorption Spectra | Decrease at 298 nm, significant increase at 598 nm researchgate.net | Quantifiable switching behavior |

| Reaction Kinetics | Zeroth-order cyclization, first-order cycloreversion researchgate.net | Predictable and controllable switching |

| Key Structural Unit | 1-[2-methyl-5-(2-pyridyl)-3-thienyl] moiety researchgate.net | Demonstrates the utility of the pyridyl-thiophene scaffold |

Beyond photochromism, the conjugated nature of the pyridyl-thiophene structure suggests potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors, areas where thiophene-based oligomers and polymers have already shown considerable promise. mdpi.com

Theoretical and Experimental Synergy in Understanding Reactivity and Structure

A synergistic approach combining theoretical calculations and experimental analysis is crucial for unlocking the full potential of this compound. Computational chemistry, particularly methods like Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, conformation, and reactivity, guiding experimental efforts.

Key areas where this synergy is vital include:

Structural Analysis: Experimental techniques like X-ray crystallography can determine the precise solid-state structure, including the dihedral angle between the pyridine and thiophene rings. researchgate.netnih.gov Theoretical modeling can then correlate this preferred conformation with the molecule's electronic properties and predict its behavior in different environments.

Understanding Reaction Mechanisms: Computational studies can elucidate the pathways of synthetic reactions or catalytic cycles, helping to optimize conditions and design better catalysts. For photochromic applications, modeling can explain the mechanism of the light-induced structural changes. rsc.org

Predicting Properties: Theoretical calculations can predict the optical and electronic properties (e.g., absorption spectra, HOMO/LUMO energy levels) of novel derivatives before they are synthesized. acs.org This pre-screening allows researchers to target molecules with the most promising characteristics for specific applications, saving significant time and resources. The study of complex polymorphic systems like ROY, which contains a methyl-thiophene unit, has become a benchmark for testing and refining computational models to accurately predict solid-state structures and properties. wikipedia.org

By integrating computational predictions with empirical data, researchers can build robust structure-property relationships. This fundamental understanding is indispensable for the rational design of new materials and catalysts based on the this compound framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.